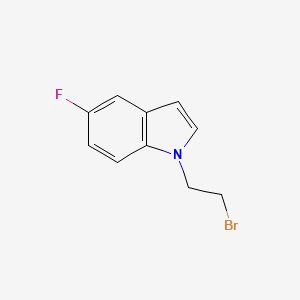

1-(2-bromoethyl)-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-5-fluoroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISUTVLUPHJMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCBr)C=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Chemistry of 1 2 Bromoethyl 5 Fluoro 1h Indole

Chemical Reactivity of the Bromoethyl Moiety

The bromoethyl group is the more reactive part of the molecule, primarily due to the presence of the bromine atom, which is a good leaving group. This facilitates a variety of reactions at the ethyl chain.

Nucleophilic Substitution Reactions of the Bromine Atom

The carbon atom attached to the bromine in the bromoethyl group is electrophilic and, therefore, susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion in nucleophilic substitution reactions. A wide array of nucleophiles can be used to introduce new functional groups, leading to the synthesis of diverse derivatives.

Common nucleophiles that can react with 1-(2-bromoethyl)-5-fluoro-1H-indole include:

Amines: Primary and secondary amines can displace the bromine to form the corresponding N-substituted aminoethylindoles.

Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.

Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, which can be further transformed, for example, by reduction to an amine or through cycloaddition reactions.

Cyanides: The introduction of a nitrile group using a cyanide salt extends the carbon chain and provides a versatile functional group for further transformations.

These reactions are fundamental in building more complex molecular architectures from the this compound scaffold.

Intramolecular Cyclization and Ring Closure Reactions Involving the Bromoethyl Group

The bromoethyl group can also participate in intramolecular reactions, leading to the formation of new ring systems. These cyclization reactions are often driven by the formation of a stable cyclic structure. A key example is the intramolecular cyclization where the indole (B1671886) nucleus itself acts as a nucleophile.

For instance, under appropriate conditions, typically in the presence of a base, the bromoethyl chain can undergo an intramolecular Friedel-Crafts-type alkylation with the electron-rich indole ring. This reaction usually occurs at the C4 position of the indole, leading to the formation of a new six-membered ring fused to the indole core. This process is a powerful strategy for the synthesis of tetracyclic indole derivatives.

Reactivity of the Fluoroindole Core

The fluoroindole core, while generally less reactive than the bromoethyl side chain, can still undergo a variety of chemical transformations. The fluorine atom at the C5 position influences the electronic properties of the indole ring, affecting its reactivity.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system and is prone to electrophilic aromatic substitution. The presence of the fluorine atom, being an electronegative element, has a deactivating effect on the benzene (B151609) part of the indole ring. However, the pyrrole (B145914) ring remains highly reactive. Electrophilic substitution on indoles typically occurs at the C3 position due to the high electron density at this site. diva-portal.org

Common electrophilic substitution reactions for indoles include:

Nitration: Introduction of a nitro group, usually at the C3 position.

Halogenation: Introduction of a halogen atom (Cl, Br, I) at the C3 position.

Friedel-Crafts Acylation: Introduction of an acyl group, typically at the C3 position. nih.gov

Vilsmeier-Haack Reaction: Formylation of the indole ring, predominantly at the C3 position.

The fluorine atom at C5 can influence the regioselectivity of these reactions, although substitution at C3 is generally favored.

Oxidation and Reduction Pathways of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction reactions, although these transformations can sometimes be challenging to control.

Oxidation: The electron-rich indole ring is susceptible to oxidation. ossila.com Strong oxidizing agents can lead to the cleavage of the pyrrole ring. However, under milder conditions, selective oxidation can be achieved. For example, oxidation can lead to the formation of oxindoles or isatins. The presence of the fluorine atom can modulate the oxidation potential of the indole ring. ossila.com Some indole derivatives have been shown to induce the accumulation of reactive oxygen species (ROS). acs.org

Reduction: The reduction of the indole nucleus typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature. This can lead to the saturation of the pyrrole ring to form an indoline, or even the complete saturation of both rings. The fluorine atom is generally stable to these reduction conditions.

Site-Selective C-H Functionalization Strategies of Fluoroindoles

Direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying organic molecules. For indoles, C-H functionalization has been extensively studied, with a significant focus on the more reactive C2 and C3 positions of the pyrrole ring. nih.govresearchgate.net However, recent advances have enabled the selective functionalization of the less reactive C-H bonds on the benzene portion of the indole nucleus (C4, C5, C6, and C7). nih.govrsc.org

These strategies often rely on the use of directing groups, which are temporarily installed on the indole nitrogen to guide a transition metal catalyst to a specific C-H bond. nih.govrsc.org This approach allows for the introduction of various functional groups at positions that are difficult to access through classical electrophilic substitution reactions.

For 5-fluoroindoles, these methods offer a pathway to introduce substituents at the C4, C6, or C7 positions, thereby creating complex and highly functionalized indole derivatives. The development of these site-selective C-H functionalization methods has significantly expanded the synthetic utility of fluoroindoles. nih.govrsc.org

| Position | Type of Functionalization |

| C4 | Arylation, Hydroxylation |

| C6 | Arylation |

| C7 | Arylation, Olefination, Acylation, Alkylation, Silylation, Carbonylation, Hydroxylation |

Directed C-H Functionalization (e.g., C4 to C7)

Direct C-H functionalization of the indole benzene ring (C4 to C7 positions) is a significant challenge due to the higher intrinsic reactivity of the pyrrole ring (C2 and C3 positions). To achieve regioselectivity at the C4-C7 positions of the 5-fluoroindole (B109304) core, the use of directing groups (DGs) is typically essential. mdpi.comrsc.org These groups coordinate to a metal catalyst, positioning it in proximity to a specific C-H bond, thereby enabling its selective activation.

For the this compound scaffold, functionalization would likely require the temporary installation of a directing group at a suitable position, such as an aldehyde or ketone at C3. nih.gov For instance, a C3-aldehyde group can direct palladium-catalyzed arylation to the C4-position. nih.gov Similarly, directing groups installed at the indole nitrogen, such as a pivaloyl or pyrimidine (B1678525) group, are commonly used to direct functionalization to the C7-position. mdpi.comresearchgate.netnih.gov

While the 1-(2-bromoethyl) group itself is not a classical directing group for C-H activation, its presence must be considered. The reaction conditions, particularly the use of bases or nucleophiles, could potentially lead to side reactions involving the bromoethyl moiety, such as elimination to form N-vinyl-5-fluoroindole or substitution.

Table 1: Examples of Directed C-H Functionalization on Related Indole Scaffolds Note: The following are representative transformations on related indole structures, as specific data for this compound is not available in the cited literature.

| Directing Group (DG) | Position | Target Position | Catalyst System | Reaction Type | Reference |

| C3-Aldehyde | C3 | C4 | Pd(OAc)₂ / L-Val-OH | Arylation | nih.gov |

| N-Pivaloyl | N1 | C7 | [RhCp*Cl₂]₂ / AgNTf₂ | Alkenylation | researchgate.netnih.gov |

| N-Pyrimidine | N1 | C7 | Ru(p-cymene)Cl₂]₂ / AgOAc | Acetoxylation | mdpi.com |

| C5-Carboxylic Acid | C5 | C4/C6 | Ru(p-cymene)Cl₂]₂ / K₂CO₃ | Alkynylation | mdpi.com |

Transition Metal-Catalyzed C-H Functionalization

The 5-fluoroindole core is a versatile substrate for a variety of transition metal-catalyzed C-H functionalization reactions. The choice of metal catalyst is crucial for controlling the site-selectivity and type of transformation. rsc.orgrsc.org

Palladium (Pd): Palladium catalysis is widely used for the C-H functionalization of indoles. beilstein-journals.org For fluorinated indoles, palladium catalysts have been employed for dual C-H functionalization at the C2 and C3 positions to generate complex polycyclic structures. nih.gov It is also effective for C-H arylation and alkenylation, often requiring a directing group for reactions on the benzene portion of the indole. nih.govrsc.org In the context of this compound, a key consideration would be the potential for competitive oxidative addition of the palladium catalyst into the C-Br bond of the ethyl side chain.

Ruthenium (Ru): Ruthenium catalysts are effective for a range of indole functionalizations, including alkylations and annulations. mdpi.comresearchgate.net They have been used for C4-vinylation with the assistance of a C3-aldehyde directing group and C7-acetoxylation with an N-pyrimidine directing group. mdpi.com Ruthenium complexes can also catalyze cascade reactions, for example, with propargyl alcohols, to build multi-substituted indole scaffolds. nih.gov The fluorine at C5 is well-tolerated in these transformations.

Rhodium (Rh): Rhodium catalysts, particularly [RhCp*] complexes, are renowned for their ability to direct C-H activation. hbni.ac.in An efficient method for the C7-olefination of N-pivaloylindoles has been developed using a rhodium catalyst. researchgate.netnih.gov This high regioselectivity is attributed to the formation of a stable six-membered rhodacycle intermediate. This strategy could be adapted to this compound by first swapping the N-substituent for a pivaloyl group.

Iridium (Ir): Iridium catalysts are particularly effective for C-H borylation and deuteration. nih.govdiva-portal.org Studies on the H/D exchange of 5-fluoroindole using an iridium catalyst showed high levels of deuterium (B1214612) incorporation at the C7, C2, and C3 positions. acs.org This highlights the ability of iridium to activate multiple C-H bonds on the fluoroindole core. Iridium has also been reported to catalyze C7-amination of fluoroindoles. researchgate.net

Copper (Cu): Copper-catalyzed reactions represent a cost-effective alternative for C-H functionalization. While less common for direct C4-C7 functionalization without a directing group, copper catalysis is effective in various transformations, including trifluoromethylthiolation of the indole core. nih.gov

Nickel (Ni): Nickel catalysts are an attractive, earth-abundant option for C-H functionalization. nih.gov Notably, nickel-catalyzed C-H borylation of a fluoroindole has been shown to proceed efficiently at the C2 position while leaving the C-F bond intact. rsc.orgrsc.org The development of photoredox nickel catalysis has also enabled C-H functionalizations under mild conditions. beilstein-journals.org

Table 2: Overview of Transition Metals in Fluoroindole C-H Functionalization Note: This table summarizes general capabilities for the functionalization of the fluoroindole core.

| Metal | Typical Target Position(s) | Common Reaction Types | Key Features | Reference(s) |

| Palladium | C2, C3, C4 (DG-assisted) | Arylation, Alkenylation, Annulation | Versatile, high functional group tolerance. | nih.govbeilstein-journals.orgnih.gov |

| Ruthenium | C2, C4, C7 (DG-assisted) | Alkenylation, Annulation, Acetoxylation | Effective for cascade reactions. | mdpi.comresearchgate.netnih.gov |

| Rhodium | C7, C2 (DG-assisted) | Alkenylation, Alkylation, Annulation | High regioselectivity with directing groups. | researchgate.netnih.govresearchgate.net |

| Iridium | C2, C3, C7 | Borylation, Deuteration, Amination | Excellent for specific heteroatom introduction. | nih.govacs.orgresearchgate.net |

| Nickel | C2 | Borylation, Arylation | Earth-abundant, tolerates C-F bonds. | nih.govrsc.orgrsc.org |

Skeletal and Peripheral Editing Reactions of the Indole Core

Molecular editing strategies, which involve the precise modification of a molecule's core structure (skeletal editing) or its periphery, are at the forefront of modern synthesis. thieme.ded-nb.info

Peripheral Editing: This is closely related to C-H functionalization, where atoms or groups are attached to the existing indole framework. The reactions discussed in the previous sections, such as the introduction of aryl, alkenyl, or boryl groups at specific positions of the 5-fluoroindole core, are prime examples of peripheral editing.

Skeletal Editing: This more advanced strategy involves the insertion, deletion, or rearrangement of atoms within the heterocyclic core itself. d-nb.info For instance, rhodium-catalyzed reactions of indoles with fluoroalkyl carbenes have been shown to induce a ring expansion, transforming the indole skeleton into a quinoline. researchgate.net Applying such a reaction to this compound could potentially yield a substituted 6-fluoroquinoline, representing a significant transformation of the core structure. These reactions fundamentally alter the connectivity and properties of the molecule, providing rapid access to new chemical scaffolds. thieme.deresearchgate.net

Cascade and Multicomponent Reactions of Fluoroindole Derivatives

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. researchgate.net

Fluoroindole derivatives are valuable substrates in such reactions. For example, 5-fluoroindole can participate in Ugi four-component reactions to produce complex indole-containing peptidomimetics. mdpi.com Palladium-catalyzed multicomponent reactions involving carbon monoxide and perfluoroalkyl iodides have been used to create fluorinated oxindole (B195798) derivatives. beilstein-journals.org

A particularly relevant area is the development of chemoenzymatic cascade reactions. Starting from 5-fluoroindole, a three-enzyme system can be used to generate 5-fluoro-L-tryptophan, which is then converted to 5-fluoroindole-3-pyruvate and finally to a novel 5-fluoro-acyloin derivative. mdpi.com

For this compound, the bromoethyl group offers an additional reactive site that could be incorporated into cascade sequences. For example, an initial functionalization of the indole core could be followed by an intramolecular cyclization involving the bromoethyl side chain, leading to the formation of tricyclic indole derivatives.

Advanced Synthetic Transformations

Building upon the foundational reactions, advanced synthetic transformations of this compound would leverage the unique combination of its functional groups. The primary goal would be to use the initial C-H functionalization or skeletal editing product as a platform for further diversification.

A key advanced transformation would be post-functionalization cyclization . After performing a C-H functionalization at the C4 or C7 position, the bromoethyl side chain at the N1 position could be used to construct a new ring.

C4-Functionalization followed by Cyclization: If an amine or other nucleophile is introduced at the C4-position, a subsequent intramolecular N-alkylation could form a six-membered ring, leading to a fluorinated analogue of the ergoline (B1233604) scaffold, which is a core structure in many pharmaceuticals.

C7-Functionalization followed by Cyclization: Introducing a carbon nucleophile at the C7 position via a cross-coupling reaction could be followed by an intramolecular cyclization onto the bromoethyl group to form a seven-membered ring fused to the indole core.

These advanced, multi-step sequences would allow for the rapid construction of complex, three-dimensional molecules from the relatively simple starting material, showcasing the synthetic utility of the strategically placed fluorine and bromoethyl functionalities.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of 1-(2-bromoethyl)-5-fluoro-1H-indole and its subsequent chemical modifications are governed by a variety of reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and designing novel synthetic routes.

The introduction of the 2-bromoethyl group onto the nitrogen atom of 5-fluoro-1H-indole is a primary step in the synthesis of the title compound. This transformation, a type of N-alkylation, typically proceeds through a nucleophilic aliphatic substitution mechanism. wikipedia.org

The most common pathway involves a two-step sequence analogous to the Williamson ether synthesis. youtube.com

Deprotonation: The indole (B1671886) nitrogen is first deprotonated using a strong base, such as sodium hydride (NaH). The indole NH group, with a pKa of around 16-17, is sufficiently acidic to be deprotonated by such a base. The presence of the electron-withdrawing fluorine atom at the C5 position can slightly increase the acidity of the N-H bond, facilitating this step. This results in the formation of a nucleophilic indolide anion. youtube.com

Nucleophilic Attack (SN2): The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. In the synthesis of this compound, 1,2-dibromoethane (B42909) is often used. The indolide attacks one of the methylene (B1212753) carbons, displacing the bromide leaving group in a classic SN2 reaction. Given that the electrophile is a primary alkyl halide, the SN2 pathway is highly favored over competing elimination (E2) reactions. youtube.com

This sequence provides an efficient and direct route to N-alkylated indoles like this compound. wikipedia.orgyoutube.com

The indole nucleus of this compound possesses several C-H bonds that can be selectively functionalized. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. However, with the N1 and C3 positions occupied or through the use of specific catalytic systems, functionalization can be directed to other positions, including C2, C4, C5, C6, and C7. chim.it

Transition metal-catalyzed C-H activation is a powerful strategy for achieving regioselective functionalization. nih.gov The mechanism often involves the coordination of a metal catalyst (e.g., Palladium, Rhodium) to the indole. The regioselectivity is then controlled by factors such as the directing group on the indole nitrogen, the electronic nature of the substrate, and the specific catalyst system employed. chim.itbeilstein-journals.org

For instance, C4-H arylation can be achieved via a palladium-catalyzed process where the mechanism is proposed to involve:

Coordination of the Pd(II) catalyst to a directing group.

Regioselective C-H activation at the C4 position to form a palladacycle intermediate. nih.gov

Oxidative addition of an aryl halide to the Pd(II) center, forming a Pd(IV) species. nih.gov

Reductive elimination to form the C-C bond and release the C4-arylated indole product, regenerating the active Pd(II) catalyst. nih.gov

The choice of directing group is critical; for example, a bulky pivaloyl group on the nitrogen can direct functionalization to the C7 position by favoring the formation of a more stable six-membered intermediate. chim.it

Transition metal-mediated reactions, particularly those involving palladium, are central to the advanced functionalization of indoles. These processes operate via catalytic cycles, which are multi-step mechanisms where the catalyst is regenerated at the end of each cycle. wikipedia.org

A representative catalytic cycle for the Pd(II)-catalyzed C-H alkylation or arylation of an indole substrate generally includes the following key steps:

C-H Activation: This is often the rate-determining step. For indoles, it can proceed via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base (like an acetate (B1210297) anion) to form a five- or six-membered palladacycle intermediate. nih.gov

Oxidative Addition: The coupling partner, typically an organic halide (R-X), adds to the palladium center, increasing its oxidation state from Pd(II) to Pd(IV). nih.govscispace.com

Reductive Elimination: The desired C-C bond is formed as the alkyl/aryl group and the indole moiety are eliminated from the palladium center. This step reduces the palladium's oxidation state back to Pd(II). nih.govscispace.com

Ligand Substitution/Catalyst Regeneration: The product dissociates from the palladium catalyst, which can then enter a new cycle. In many C-H functionalization reactions, an oxidant (e.g., AgOAc, Cu(OAc)₂) is required to regenerate the active Pd(II) catalyst from Pd(0) species that may form through side reactions. beilstein-journals.org

Table 1: Key Steps in a General Pd-Catalyzed C-H Functionalization Cycle

| Step | Description | Key Intermediates |

| C-H Activation | The transition metal catalyst breaks a C-H bond on the indole ring, often assisted by a directing group and a base. | Palladacycle |

| Oxidative Addition | The coupling partner (e.g., an aryl halide) adds to the metal center. | Pd(IV) complex |

| Reductive Elimination | The new C-C bond is formed, and the product is released from the metal. | Functionalized Indole, Pd(II) complex |

| Catalyst Regeneration | The active catalyst is regenerated, often requiring an oxidant to maintain the correct oxidation state. | Active Pd(II) catalyst |

The functionalization of the indole ring in this compound can proceed through either polar or radical mechanisms, depending on the reagents and reaction conditions.

Polar Mechanisms: These reactions involve intermediates with distinct positive or negative charges. A classic example is the Friedel-Crafts reaction, an electrophilic aromatic substitution. The reaction between an indole and a strong electrophile, like a nitroolefin, has been shown through DFT studies to proceed via a two-step polar mechanism involving the formation of a zwitterionic intermediate, followed by a proton transfer to regenerate the aromatic indole ring. researchgate.net Many transition-metal-catalyzed C-H functionalizations also fall under this category, involving electrophilic palladation or other polar steps. beilstein-journals.org

Radical Mechanisms: These reactions involve single-electron transfer (SET) processes and radical intermediates. They have become increasingly prevalent with the rise of photoredox catalysis. For example, the dearomatization of indoles can be achieved through a photoredox-catalyzed hydroarylation. The mechanism involves the generation of an aryl radical, which then adds to the indole π-system. The reaction can terminate through a "reductive radical-polar crossover," where the resulting radical intermediate is reduced to an anion and then protonated, a pathway that competes with classical hydrogen atom transfer. nih.gov Such methods allow for functionalizations that are complementary to traditional polar reactions. ethernet.edu.et

Intramolecular Michael Addition: The indole nucleus can participate as a nucleophile in intramolecular Michael additions, leading to the formation of complex polycyclic structures. While not directly involving the parent compound this compound, derivatives where the N-alkyl chain is terminated with a Michael acceptor can undergo such cyclizations. The mechanism typically involves the activation of the indole, making it more nucleophilic. For instance, in the presence of a chiral phosphoric acid catalyst, an indolyl enone can undergo an enantioselective intramolecular dearomative Michael addition. The acid catalyst activates the enone by protonating the carbonyl, while simultaneously acting as a chiral template to control the stereochemistry of the attack by the C3 position of the indole onto the β-carbon of the activated enone system. acs.org Base-mediated intramolecular vinylogous Michael additions have also been developed to construct new indole derivatives. rsc.orgbohrium.com

Csp3-F Bond Cleavage Mechanisms: The cleavage of a carbon-fluorine bond is challenging due to its high bond dissociation energy. While the title compound contains a Csp2-F bond on the aromatic ring, the mechanistic principles of Csp3-F bond cleavage are an area of intense research for other fluorinated indole derivatives, such as those containing trifluoromethyl or fluoroalkyl groups. bohrium.com

Mechanisms for Csp3-F bond cleavage generally fall into several categories:

Lewis Acid Activation: Strong Lewis acids, such as silylium (B1239981) cations, can coordinate to the fluorine atom, weakening the C-F bond and facilitating its heterolytic cleavage to generate a carbocationic intermediate. bohrium.comresearchgate.net

Reductive Cleavage/Single Electron Transfer (SET): Strong reducing agents or photoredox catalysts can transfer an electron to the fluorinated molecule. This can lead to the formation of a radical anion that fragments, cleaving the C-F bond. researchgate.netnih.gov For example, fluorooxindoles have been shown to undergo reductive defluorination in the presence of reagents like trimethylsilyl (B98337) iodide (TMSI), where the C-F bond is activated to form a nucleophilic intermediate that can be trapped. nih.gov

Base-Mediated Elimination: In specific cases, such as with 3-perfluoroalkyl indoles, a base can deprotonate the indole N-H. The resulting anion can trigger an elimination cascade, forming a transient fluoroalkene intermediate which is then attacked by a nucleophile, resulting in the net cleavage of a C-F bond. chemistryviews.org

It is important to note that the fluorine atom in this compound is on a Csp2 carbon, making it generally less susceptible to these specific cleavage mechanisms compared to a Csp3-F bond.

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms associated with indole chemistry. nih.gov These theoretical studies provide deep insights into reaction pathways, transition state structures, and the origins of selectivity, which are often difficult to probe experimentally.

Applications of computational chemistry in the study of indole derivatives include:

Mechanism Elucidation: DFT calculations are used to map the potential energy surfaces of reactions, identifying intermediates and calculating the activation energies of transition states. This allows researchers to distinguish between competing mechanistic pathways, such as in the Rh(II)-catalyzed C-H functionalization of indoles, where calculations helped determine whether the reaction proceeds through an enol or an oxocarbenium ylide intermediate. acs.org

Predicting Regioselectivity: By comparing the activation barriers for functionalization at different positions of the indole ring (e.g., C2 vs. C4 vs. C7), computational models can predict and explain the observed regioselectivity in transition-metal-catalyzed C-H functionalization reactions. nih.govscispace.comrsc.org For example, studies have shown that the relative stability of different CMD transition states is key to determining C4- vs. C2-alkylation selectivity. nih.gov

Rationalizing Stereoselectivity: In asymmetric catalysis, DFT can be used to model the transition states involving the chiral catalyst and the substrate. By analyzing steric and electronic interactions within these models, the origin of enantioselectivity can be understood, as demonstrated in the NHC-catalyzed cycloaddition of indole aldehydes. bohrium.com

Validating Experimental Observations: Computational results are frequently used to rationalize unexpected experimental outcomes or to support proposed mechanistic hypotheses, such as the N1-alkylation of aminoindoles. researchgate.netrsc.org

Table 2: Examples of Computational Studies on Indole Functionalization

| Reaction Type | Computational Method | Key Findings | Reference |

| Rh-catalyzed C7-C-H Functionalization | DFT | Clarified the role of additives (AgNTf₂) and the origins of substituent effects on regioselectivity. | rsc.org |

| Pd-catalyzed C4-C-H Alkylation | DFT | Identified the C-H activation (CMD process) as the rate-determining step and explained C4 selectivity. | nih.govscispace.com |

| NHC-catalyzed Cycloaddition | DFT | Showed that the formal [4+2] cycloaddition step determines the stereoselectivity. | bohrium.com |

| Friedel-Crafts Reaction | DFT | Characterized the two-step polar mechanism involving a zwitterionic intermediate. | researchgate.net |

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting reaction pathways and the stability of intermediates and transition states.

DFT calculations are pivotal in mapping out the potential energy surfaces of chemical reactions. For indole derivatives, these calculations can elucidate the mechanisms of various transformations. For instance, in the synthesis of related pyrazino[1,2-a]indoles from 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes, DFT has been employed to clarify the mechanistic details of domino reactions involving condensation and subsequent cyclization. researchgate.net Such studies can determine the most favorable reaction pathways by comparing the activation energies of different proposed mechanisms.

The reactivity of the this compound is influenced by the electronic properties of the indole ring, the fluoro substituent, and the bromoethyl side chain. DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity in cycloaddition reactions and its susceptibility to nucleophilic or electrophilic attack. mdpi.com The fluoro group at the 5-position, being electron-withdrawing, is expected to influence the electron density distribution across the indole ring, a factor that can be precisely quantified by DFT.

Furthermore, DFT studies can predict the stability of various tautomeric forms and the acidity of specific protons. For example, in quinolin-4-one derivatives, DFT calculations have been used to understand tautomeric equilibria and the impact of substituents on acidity. scirp.org A similar approach could be applied to this compound to predict its behavior in different chemical environments.

A Molecular Electron Density Theory (MEDT) study on the [3+2] cycloaddition reaction of an azomethine ylide with a spirooxindole derivative containing a 1-(2-bromoethyl) group has provided a detailed understanding of the reaction mechanism. mdpi.com The study analyzed the conceptual DFT reactivity indices to understand the polar nature of the reaction and located the transition state structures, confirming a one-step mechanism. mdpi.com This type of detailed mechanistic analysis is directly applicable to understanding the potential reactions of the bromoethyl group in this compound.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of organic molecules. |

| ωB97X-D | 6-311G(d,p) | Studying reaction mechanisms, including transition states. mdpi.com |

| M06-2X | def2-TZVP | Accurate energy predictions for main-group chemistry. |

Molecular Modeling of Chemical Transformations and Ligand Interactions

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable for understanding how a molecule like this compound might interact with biological targets or undergo chemical transformations.

In the context of drug design, molecular docking is a key molecular modeling technique. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. impactfactor.org For instance, if this compound were to be investigated as a potential inhibitor of an enzyme, docking studies could predict its binding mode and affinity. The 5-fluoro substituent could play a crucial role in forming specific interactions, such as hydrogen bonds or halogen bonds, with the receptor's active site. The bromoethyl group offers a reactive handle that could potentially form a covalent bond with a nearby nucleophilic residue in the protein, leading to irreversible inhibition.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. This can reveal important information about the stability of the binding pose and the role of solvent molecules.

Molecular modeling is also used to study the conformational preferences of molecules. For this compound, the orientation of the bromoethyl side chain relative to the indole ring can be investigated. This is crucial as the conformation of the molecule can significantly impact its reactivity and biological activity. Computational analysis of the conformation of N-substituted indole alkaloids has been shown to be critical in understanding stereoselectivity in their reactions. jst.go.jp

Computational Approaches to Molecular Editing and Design

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, a process often referred to as molecular editing. Starting from a lead compound like this compound, computational methods can guide the modification of its structure to enhance its biological activity, improve its pharmacokinetic properties, or reduce its toxicity.

Structure-based drug design utilizes the three-dimensional structure of a biological target to design new inhibitors. For example, in the design of SARS-CoV-2 papain-like protease inhibitors, indole and benzopyrazole scaffolds were chosen to engage in hydrogen bonding with a key glutamate (B1630785) residue in the active site. nih.gov Similarly, the 5-fluoroindole (B109304) core of this compound could be used as a starting point for designing new ligands that target specific proteins.

Computational tools can predict how modifications to the chemical structure will affect its properties. For example, replacing the bromine atom with other halogens or functional groups can be modeled to predict the impact on binding affinity or reactivity. The synthesis of novel 5-nitroindole (B16589) derivatives as c-Myc G-quadruplex binders involved the generation of intermediates via nucleophilic substitution with 1,2-dibromoethane, a reaction directly related to the structure of the title compound. d-nb.info

The concept of "build-edit-decorate" in diversity-oriented synthesis, which is inspired by computational and modular thinking, allows for the efficient creation of diverse molecular scaffolds. researchgate.net This approach could be applied to this compound to generate a library of related compounds for biological screening. Computational analysis can help in selecting the most promising modifications to pursue synthetically.

Computational Analysis of Ring Expansion Reactions

Ring expansion reactions are valuable transformations in organic synthesis for accessing larger ring systems from more readily available smaller rings. Computational studies can provide significant insights into the mechanisms and feasibility of such reactions.

The bromoethyl group in this compound could potentially participate in intramolecular reactions leading to ring formation or expansion. For example, intramolecular cyclization could lead to the formation of a new ring fused to the indole core. The feasibility of such a reaction, and whether it would proceed via an expansion of the pyrrole (B145914) ring or the formation of a new ring, could be evaluated using DFT calculations.

Computational investigations into the late-stage ring expansion of indole alkaloids have demonstrated the power of these methods in understanding complex rearrangements. researchgate.net These studies often involve the calculation of potential energy surfaces to map out the reaction coordinates and identify the lowest energy pathways. researchgate.net Such an approach would be invaluable in exploring the potential for ring expansion reactions starting from this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes |

| 1-(2-bromoethyl)-1H-indole |

| This compound-2,3-dione |

| 5-nitroindole |

| Azomethine ylide |

| Spirooxindole |

| Quinolin-4-one |

| Pyrazino[1,2-a]indoles |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Diverse Indole (B1671886) Derivatives

The presence of the bromoethyl group provides a reactive handle for various synthetic manipulations, making 1-(2-bromoethyl)-5-fluoro-1H-indole a key precursor for a diverse array of indole derivatives.

Construction of Polycyclic Indole Scaffolds

The development of novel synthetic routes to polycyclic indole scaffolds is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. nsf.govnih.gov this compound serves as a valuable starting material in the construction of these complex architectures. For instance, it can be utilized in domino reactions to create fused heterocyclic systems. researchgate.net The bromoethyl moiety can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the indole core. This approach has been successfully employed in the synthesis of various N-fused polycyclic indoles. nsf.gov

One notable application involves its use in the synthesis of azocino[4,3-b]indoles, a tetracyclic ring system found in certain Strychnos alkaloids. researchgate.net Additionally, it can be a precursor to spiro-oxindoles through reactions with other complex molecules. researchgate.net The reactivity of the bromoethyl group allows for its participation in cycloaddition reactions, such as the [3+2] cycloadditions, to generate intricate spiro-fused ring systems. nih.govmdpi.com

Synthesis of N-Substituted Indoles for Structural Exploration

The nitrogen atom of the indole ring is often a key point for structural modification to explore structure-activity relationships in medicinal chemistry. semanticscholar.org this compound is an excellent substrate for the synthesis of a wide variety of N-substituted indoles. The bromoethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse range of substituents at the N-1 position of the indole ring.

This strategy has been employed to synthesize libraries of N-alkylated indole derivatives for biological screening. rsc.org The ability to easily introduce different functional groups allows for a systematic exploration of how modifications to the N-substituent impact the biological activity of the resulting indole derivatives. semanticscholar.orgiajps.com

Preparation of Labeled Indole Compounds for Mechanistic Probes

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying metabolic pathways. The fluorine atom at the 5-position of this compound makes it a suitable candidate for the preparation of ¹⁹F-labeled indole derivatives. These labeled compounds can be used as probes in ¹⁹F NMR studies to monitor reaction progress and identify intermediates.

While direct search results for the specific use of this compound in ¹⁹F–¹³C labeling are not prevalent, the principle of using halogenated precursors for creating labeled compounds is well-established in organic synthesis. The presence of the fluorine atom provides a unique spectroscopic handle that can be exploited for mechanistic investigations.

Building Block for Complex Organic Architectures

Beyond its role as a precursor, this compound also serves as a versatile building block for the construction of more complex organic architectures through various advanced synthetic strategies.

Utilization in Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple transformations in a single pot. beilstein-journals.orgunica.itehu.es The reactive nature of this compound makes it an ideal participant in such reaction sequences.

The bromoethyl group can initiate a cascade by acting as an electrophile, which is then followed by subsequent intramolecular reactions involving the indole nucleus or other functional groups present in the molecule. This has been demonstrated in the synthesis of fused polycyclic indoles where an initial intermolecular reaction is followed by an intramolecular cyclization. beilstein-journals.org Multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, can also utilize this building block to rapidly generate molecular complexity. nih.gov

Role in Ring Expansion and Skeletal Rearrangement Chemistry

Ring expansion and skeletal rearrangement reactions are powerful tools for accessing novel and challenging molecular frameworks. The bromoethyl group in this compound can play a crucial role in initiating such transformations. For instance, the formation of a strained intermediate via intramolecular cyclization can be followed by a ring-opening or rearrangement to afford a larger ring system.

While specific examples detailing the use of this compound in ring expansion and skeletal rearrangement are not explicitly detailed in the provided search results, the general principles of using haloalkyl-substituted heterocycles in such transformations are well-documented. rsc.org For example, the reaction of similar bromoethyl-substituted heterocycles can lead to ring expansion through intermediates like aziridinium (B1262131) ions, ultimately resulting in the formation of larger heterocyclic rings.

Applications in the Synthesis of Scaffolds with Chemical and Material Science Interest

The compound this compound serves as a pivotal synthetic intermediate for the construction of complex molecular scaffolds that are of significant interest in both medicinal chemistry and material science. The strategic placement of the reactive 2-bromoethyl group at the N1 position of the indole ring, combined with the electronic influence of the fluorine atom at the C5 position, makes it a versatile building block for creating larger, functionalized heterocyclic systems.

The primary utility of this compound in this context lies in its ability to undergo intramolecular and intermolecular cyclization reactions to form fused polycyclic structures. The bromoethyl moiety acts as an electrophilic handle, readily reacting with nucleophiles to forge new rings onto the indole core. This approach is a cornerstone in the synthesis of pyrazino[1,2-a]indoles, a class of compounds with a tricyclic aromatic nucleus that has garnered considerable attention for its diverse biological activities. nih.govnih.govencyclopedia.pub The general synthetic pathway involves the cyclization of an indole bearing a nucleophilic group on the C2 position with the electrophilic side chain at the N1 position, a role perfectly suited for the 2-bromoethyl group of the title compound. nih.govencyclopedia.pub

While direct examples employing the 5-fluoro substituted variant are not extensively documented in publicly available literature, the synthetic strategies established for analogous bromoethyl indoles are directly applicable. For instance, the synthesis of oxopyrazino[1,2-a]indole derivatives has been achieved using closely related precursors like 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes. researchgate.net This strongly suggests that this compound would be a valuable precursor for creating novel, fluorine-containing pyrazino[1,2-a]indole (B3349936) scaffolds. The incorporation of fluorine is of particular interest in material science and medicinal chemistry as it can significantly modulate properties such as thermal stability, metabolic resistance, and binding affinity. diva-portal.org

Beyond pyrazinoindoles, the reactivity of the bromoethyl group can be harnessed to construct other important heterocyclic systems. For example, related bromomethyl indoles are utilized in Lewis acid-mediated domino reactions with arenes and heteroarenes to produce complex, fused carbazole (B46965) derivatives. nih.gov These carbazole-based structures are highly sought after for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics, due to their unique photophysical and electronic properties. nih.gov The principles of these synthetic transformations could be extended to this compound for the development of novel fluorinated carbazole-based materials.

The versatility of the indole scaffold itself, which can be readily functionalized at various positions, further enhances the utility of this compound as a building block. rsc.org The indole nucleus is a prominent feature in numerous natural products and functional materials, and the ability to introduce a reactive side chain at the nitrogen atom opens up a plethora of possibilities for creating diverse and complex molecular architectures. rsc.orgrsc.org

The table below summarizes the potential applications of this compound in the synthesis of advanced chemical scaffolds, based on established synthetic routes for analogous compounds.

| Target Scaffold | Synthetic Strategy | Potential Application Area | Relevant Analogue Precursors | Citations |

| Pyrazino[1,2-a]indoles | Intramolecular cyclization | Medicinal Chemistry, Functional Dyes | 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes | nih.govencyclopedia.pubresearchgate.net |

| Fused Carbazoles | Lewis acid-mediated domino reaction | Material Science (OLEDs, OPVs) | N-protected bromomethyl indoles | nih.gov |

| Fused Pyrazino[2,3-b]indoles | Reaction with diamines and subsequent cyclization | Antiviral agents, DNA intercalators | Indole-2,3-diones and N-alkylated derivatives | scispace.com |

| Substituted Indole Polymers | Polymerization via the bromoethyl group | Conductive polymers, Biomedical materials | Indole derivatives with polymerizable groups | rsc.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indoles, such as 1-(2-bromoethyl)-5-fluoro-1H-indole, is a cornerstone of medicinal and materials chemistry. Future research is increasingly focused on developing synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods like the Fischer, Leimgruber-Batcho, and Bischler indole (B1671886) syntheses, while foundational, often require harsh conditions. luc.edudiva-portal.org The future of synthesizing fluoroindoles lies in the refinement of these classic methods and the development of entirely new, sustainable approaches.

Green chemistry principles are becoming central to the synthesis of indole derivatives. semanticscholar.org This includes the use of water as a solvent, development of one-pot reactions, and the use of eco-friendly catalysts. semanticscholar.orgmdpi.comresearchgate.net For instance, the synthesis of 3,3'-diindolylmethanes has been achieved with short reaction times and high yields in water, highlighting a potential direction for fluoroindole synthesis. semanticscholar.org Similarly, palladium-catalyzed cyclization in aqueous micellar media presents a greener alternative for constructing the indole core. mdpi.com

A significant advancement would be the development of a synthetic route that allows for the late-stage introduction of the fluoro and bromoethyl groups, providing modularity and access to a wider range of derivatives. ossila.com Photoredox catalysis is an emerging technique for the synthesis of 3-fluoroindoles, offering a mild and efficient alternative to traditional methods. organic-chemistry.orgdntb.gov.ua Adapting such a method for N-alkylation and C5-fluorination could represent a significant step forward.

| Synthetic Method | Description | Potential for Sustainability | Key References |

| Fischer Indole Synthesis | Reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. | Can be adapted to greener conditions, but often requires high temperatures. | mdpi.comresearchgate.net |

| Leimgruber-Batcho Indole Synthesis | A two-step synthesis starting from a nitrotoluene derivative. Widely used in industry. | Can utilize milder reducing agents to improve sustainability. | diva-portal.org |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. | Offers a convergent approach but requires stoichiometric organometallic reagents. | researchgate.net |

| Photoredox Catalysis | Uses light to initiate chemical reactions via single-electron transfer. | Operates under mild conditions with low catalyst loading, highly sustainable. | organic-chemistry.orgdntb.gov.ua |

| Green Synthesis in Water | Utilizes water as a solvent, minimizing the use of hazardous organic solvents. | High potential for reducing environmental impact, often with simplified workup. | semanticscholar.org |

| Micellar Catalysis | Reactions are carried out in aqueous solutions containing surfactants that form micelles. | Reduces the need for organic solvents and can enhance reaction rates. | mdpi.com |

Exploration of Undiscovered Reactivity Patterns for Enhanced Selectivity

The reactivity of the indole core is significantly influenced by its substituents. In this compound, the fluorine atom at the C5 position and the bromoethyl group at the N1 position create a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the indole ring, influencing its participation in electrophilic substitution reactions. Future research will likely focus on leveraging these electronic effects to achieve highly selective functionalization at other positions of the indole ring.

Selective C-F bond activation and functionalization are challenging but highly rewarding areas of research. rsc.org While the C-F bond is generally strong, developing catalytic systems that can selectively activate this bond in fluoroindoles would open up new avenues for derivatization. Furthermore, the bromoethyl group provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. mdpi.comd-nb.info

The exploration of transition-metal-catalyzed cross-coupling reactions on the fluoroindole scaffold is another promising direction. Strategies for the selective borylation and subsequent Suzuki-Miyaura coupling at various positions of the indole ring have been developed for other fluoroindoles and could be adapted for this specific compound. ossila.com This would enable the construction of complex molecular architectures with high precision.

| Substituent | Position | Influence on Reactivity | Potential Transformations |

| 5-Fluoro | C5 | Electron-withdrawing, modifies aromatic reactivity. | Directing group for further electrophilic substitution, potential for C-F activation. |

| 1-(2-bromoethyl) | N1 | Reactive alkylating group. | Nucleophilic substitution to introduce amines, azides, thiols, etc. |

| Indole Nucleus | - | Susceptible to electrophilic attack, particularly at C3. | C-H functionalization, cycloadditions, transition-metal-catalyzed cross-coupling. |

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis are transformative technologies that can address issues of scalability, safety, and reproducibility in the synthesis of indole derivatives. mdpi.comresearchgate.netnih.gov The application of these technologies to the synthesis of this compound is a key area for future development.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. nih.govresearchgate.net These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reagents. nih.gov The synthesis of various indole derivatives, including tryptophol (B1683683) and 2-(1H-indol-3-yl)thiazoles, has been successfully demonstrated using flow reactors. researchgate.netnih.gov These examples provide a strong foundation for developing a continuous flow synthesis of this compound.

Automated synthesis platforms, often utilizing acoustic droplet ejection (ADE) technology, allow for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries on a nanoscale. nih.govresearchgate.netrug.nl This technology can be employed to quickly identify optimal conditions for the synthesis of the target compound and to explore its derivatization in a highly efficient and resource-sparing manner. nih.gov The integration of automated synthesis with flow chemistry could lead to a fully automated "synthesis-to-screening" pipeline for novel fluoroindole derivatives.

| Parameter | Batch Synthesis | Flow Chemistry | Key References |

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the system for longer or using larger reactors. | nih.gov |

| Safety | Handling of large quantities of hazardous materials can be risky. | Small reaction volumes at any given time enhance safety. | nih.gov |

| Control | Less precise control over temperature and mixing. | Precise control over reaction time, temperature, and mixing. | mdpi.comresearchgate.net |

| Reproducibility | Can be subject to variations between batches. | Highly reproducible due to consistent reaction conditions. | nih.gov |

| Throughput | Generally lower for optimization and library synthesis. | High-throughput capabilities, especially when combined with automation. | nih.govresearchgate.net |

Advanced Computational Design of Fluoroindole Architectures with Tailored Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. researchgate.netmdpi.com For fluoroindole derivatives, computational methods can provide deep insights into their electronic structure, reactivity, and potential biological activity. researchgate.netulb.ac.be Future research will increasingly rely on these tools to design novel fluoroindole architectures with precisely tailored properties.

Density Functional Theory (DFT) calculations can be used to predict the frontier molecular orbitals (HOMO and LUMO) of this compound, offering insights into its reactivity towards electrophiles and nucleophiles. chemrevlett.com These calculations can also help in understanding the mechanism of potential reactions and in designing catalysts that can promote desired transformations with high selectivity. chemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be employed to design derivatives of this compound with specific biological targets in mind. researchgate.netacs.orgnih.gov By correlating structural features with biological activity, it is possible to rationally design new compounds with enhanced potency and selectivity. nih.gov For example, in silico screening has been used to identify fluoroindoles with potential antifungal activity. researchgate.net This predictive power allows researchers to prioritize synthetic efforts on the most promising candidates, saving time and resources. The combination of computational design with automated synthesis represents a powerful paradigm for the rapid discovery and optimization of new functional molecules.

| Computational Method | Application in Fluoroindole Research | Key References |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and reaction mechanisms. | chemrevlett.com |

| Molecular Docking | Simulation of the interaction between a small molecule and a biological target. | researchgate.netmdpi.comacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the properties of new compounds. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules and their interactions over time. | researchgate.net |

Q & A

Q. What are the established synthetic routes for 1-(2-bromoethyl)-5-fluoro-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the indole core. A common approach is the alkylation of 5-fluoro-1H-indole with 1,2-dibromoethane. For example:

- Step 1 : React 5-fluoro-1H-indole with 1,2-dibromoethane in acetonitrile using K₂CO₃ as a base to form the 2-bromoethyl intermediate. This method is analogous to the synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazol-5(4H)-one, where K₂CO₃ facilitates nucleophilic substitution .

- Step 2 : Optimize reaction time and temperature. Prolonged heating (>12 hours) at 60–80°C improves yields but risks decomposition.

Q. Key Data :

| Condition | Yield Range | Reference Method |

|---|---|---|

| K₂CO₃, 12 hr | 50–60% | |

| NaH, 6 hr | 40–45% |

Methodological Insight : Use TLC (70:30 EtOAc/hexane, Rf ~0.30) to monitor reaction progress .

Q. How is this compound characterized structurally?

Characterization relies on multinuclear NMR and HRMS :

- ¹H NMR : Look for signals at δ 4.62 ppm (t, J = 7.2 Hz, -CH₂Br) and δ 7.12–7.23 ppm (indole protons) .

- ¹⁹F NMR : A singlet near δ -114 ppm confirms the 5-fluoro substitution .

- HRMS : Expected [M+H]⁺ ~256.0 (C₁₀H₉BrFN⁺) .

Validation Tip : Cross-check with X-ray crystallography using SHELX for unambiguous confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies often arise in NMR chemical shifts due to solvent effects or dynamic processes. For example:

- Observed vs. Calculated Shifts : Use density functional theory (DFT) with Gaussian or ORCA to simulate shifts in CDCl₃. Adjust for solvent polarity using the IEF-PCM model .

- Dynamic Effects : If rotamers exist (e.g., bromoethyl chain flexibility), variable-temperature NMR (VT-NMR) can decouple signals .

Case Study : A 0.2 ppm deviation in ¹³C NMR for the indole C3 position was resolved by repeating experiments in DMSO-d₆, which stabilized conformers .

Q. What strategies improve the low yield of Cu(I)-catalyzed click reactions involving this compound?

When using this compound in click chemistry (e.g., triazole formation):

- Catalyst Optimization : Replace CuI with CuBr·SMe₂ for higher efficiency (yield increase from 22% to 35%) .

- Solvent System : Use PEG-400/DMF (2:1) instead of pure DMF to enhance solubility and reduce side reactions .

- Azide Precursor : Pre-purify 3-(2-azidoethyl)-5-fluoro-1H-indole via column chromatography (Rf = 0.30) to avoid competing pathways .

Q. Data-Driven Adjustment :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| CuI | DMF | 22 |

| CuBr·SMe₂ | PEG-400/DMF | 35 |

Q. How can computational modeling guide the design of derivatives for biological activity studies?

Leverage docking studies and QSAR :

- Target Selection : Dock the bromoethyl-fluoroindole scaffold into enzymes like cytochrome P450 (CYP3A4) using AutoDock Vina. The bromine atom’s electronegativity enhances binding to heme iron .

- QSAR Parameters : Correlate logP (experimental ~1.35) with membrane permeability for CNS-targeted derivatives .

Validation : Compare predicted vs. experimental IC₅₀ values for cytotoxicity. Adjust substituents at the indole N1 position to optimize bioavailability .

Q. What are the pitfalls in interpreting mass spectrometry data for halogenated indoles?

- Isotopic Patterns : Bromine (⁷⁹Br/⁸¹Br) creates a 1:1 doublet in HRMS. Misinterpretation as impurities can occur if resolution is low .

- In-Source Fragmentation : The labile C-Br bond may lead to [M-Br]⁺ peaks. Use softer ionization (ESI instead of EI) to preserve the parent ion .

Example : A reported [M+H]⁺ at m/z 256.0 showed a 254.0 fragment due to Br loss, confirmed via MS/MS .

Q. How does crystallographic software (e.g., SHELXL) aid in resolving disorder in the bromoethyl chain?

- Disorder Modeling : Split the Br atom over two positions with occupancy refinement. Restrain bond lengths (C-Br = 1.93 Å) and angles using SHELXL’s AFIX commands .

- Validation : Check R-factor convergence (<5% difference between R₁ and wR₂) and electron density maps (e.g., omit maps in Olex2) .

Case Study : A structure with 30% disorder in the bromoethyl group achieved R₁ = 0.045 after 10 refinement cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.